
2-(Furan-2-yl)-4,4,6,6-tetramethyl-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Furan-2-yl)-4,4,6,6-tetramethyl-1,3-dioxane is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a dioxane ring, which is a six-membered ring containing two oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-4,4,6,6-tetramethyl-1,3-dioxane typically involves the reaction of furan derivatives with dioxane derivatives under specific conditions. One common method involves the use of a furan derivative, such as furan-2-carbaldehyde, and a dioxane derivative, such as 4,4,6,6-tetramethyl-1,3-dioxane-2,5-dione. The reaction is often catalyzed by an acid or base and carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques, such as distillation and chromatography, ensures that the compound meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(Furan-2-yl)-4,4,6,6-tetramethyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan and dioxane derivatives.
Reduction: Reduction reactions can lead to the formation of reduced furan and dioxane derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Addition: Addition reactions can occur at the double bonds present in the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Addition: Addition reactions may involve reagents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid, while reduction may produce furan-2-methanol. Substitution reactions can lead to a variety of substituted furan and dioxane derivatives, depending on the substituents introduced.
Aplicaciones Científicas De Investigación
2-(Furan-2-yl)-4,4,6,6-tetramethyl-1,3-dioxane has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(Furan-2-yl)-4,4,6,6-tetramethyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, and other proteins. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in cellular processes. Additionally, the compound’s structural features allow it to interact with specific receptors, influencing signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
Furan-2-carbaldehyde: A furan derivative with an aldehyde functional group.
4,4,6,6-Tetramethyl-1,3-dioxane-2,5-dione: A dioxane derivative with two ketone functional groups.
2,5-Dimethylfuran: A furan derivative with two methyl groups at positions 2 and 5.
Uniqueness
2-(Furan-2-yl)-4,4,6,6-tetramethyl-1,3-dioxane is unique due to its combination of a furan ring and a dioxane ring, which imparts distinct chemical and physical properties This unique structure allows the compound to participate in a wide range of chemical reactions and exhibit diverse biological activities
Propiedades
Número CAS |
62977-17-7 |
|---|---|
Fórmula molecular |
C12H18O3 |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
2-(furan-2-yl)-4,4,6,6-tetramethyl-1,3-dioxane |
InChI |
InChI=1S/C12H18O3/c1-11(2)8-12(3,4)15-10(14-11)9-6-5-7-13-9/h5-7,10H,8H2,1-4H3 |
Clave InChI |
HPPJTXJUOSYUFZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(OC(O1)C2=CC=CO2)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


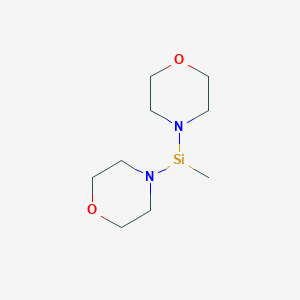
![Benzamide, N-[(4-methylphenyl)methoxy]-](/img/structure/B14501738.png)

![N-[(4-Methoxy-2-nitrophenyl)methylidene]hydroxylamine](/img/structure/B14501750.png)
![1-[3-(Benzenesulfinyl)phenyl]ethan-1-one](/img/structure/B14501754.png)
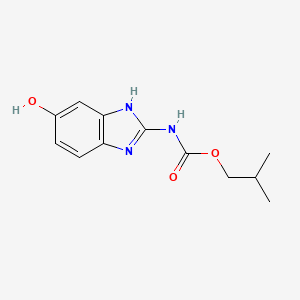
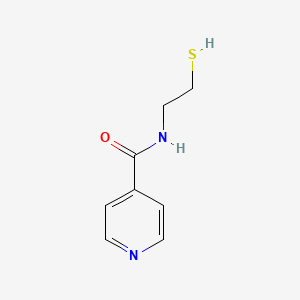
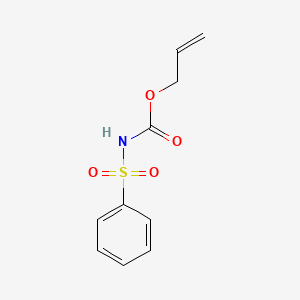
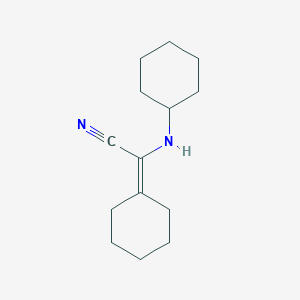
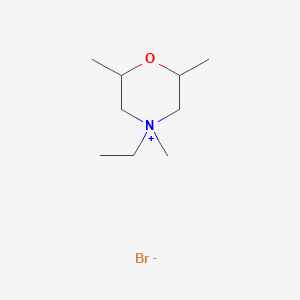
![[Bis(2,4-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite](/img/structure/B14501788.png)
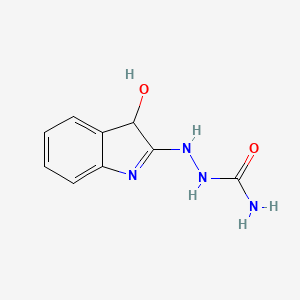
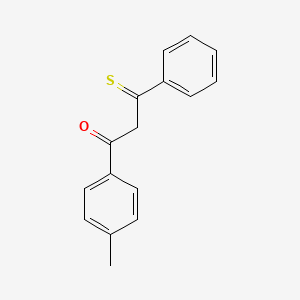
![N-{3-Cyano-4-[(pyridin-2-yl)methyl]phenyl}butanamide](/img/structure/B14501800.png)
